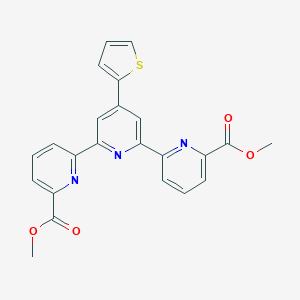
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate, also known as TTP or TTP-2, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TTP-2 is a terpyridine-based ligand that has been extensively studied for its ability to bind to metal ions and act as a catalyst in various chemical reactions.
作用机制
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's mechanism of action involves its ability to bind to metal ions, particularly copper and iron, and act as a catalyst in various chemical reactions. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately, cell death. Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has also been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's biochemical and physiological effects are primarily related to its ability to induce oxidative stress and disrupt cellular processes. The compound has been shown to induce DNA damage and inhibit the activity of enzymes involved in cancer cell growth and proliferation. Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have implications for other disease states.
实验室实验的优点和局限性
One of the advantages of using Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 in lab experiments is its ability to bind to metal ions and act as a catalyst in various chemical reactions. The compound's cytotoxic activity against cancer cells also makes it a promising candidate for cancer treatment. However, one of the limitations of using Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for research involving Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2. One area of interest is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of interest is the exploration of Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's potential therapeutic applications in other disease states, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's mechanism of action and its potential side effects.
合成方法
The synthesis of Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 4-(2-thienyl)-2,2':6',2''-terpyridine, which is achieved by reacting 2-thiophenecarboxaldehyde with 2,2':6',2''-terpyridine in the presence of a base. The resulting product is then reacted with dimethyl malonate in the presence of a catalyst to yield dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate. The overall yield of the synthesis process is approximately 20%.
科学研究应用
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer treatment. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's ability to induce apoptosis, or programmed cell death, in cancer cells has been attributed to its ability to bind to metal ions and disrupt cellular processes.
属性
产品名称 |
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate |
|---|---|
分子式 |
C23H17N3O4S |
分子量 |
431.5 g/mol |
IUPAC 名称 |
methyl 6-[6-(6-methoxycarbonylpyridin-2-yl)-4-thiophen-2-ylpyridin-2-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C23H17N3O4S/c1-29-22(27)17-8-3-6-15(24-17)19-12-14(21-10-5-11-31-21)13-20(26-19)16-7-4-9-18(25-16)23(28)30-2/h3-13H,1-2H3 |
InChI 键 |
IZJYKCDNWNVAOB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CS4 |
规范 SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-2-[3-(2,3-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288001.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288005.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)
![3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288007.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288008.png)
![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288021.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)